molecular formula C10H11NO4S B14802941 2-Cyclopropoxy-3-formylbenzenesulfonamide

2-Cyclopropoxy-3-formylbenzenesulfonamide

Katalognummer: B14802941
Molekulargewicht: 241.27 g/mol
InChI-Schlüssel: KDMBELKTCXCNQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-3-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol It is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-3-formylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with formamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Cyclopropoxy-3-formylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-3-formylbenzenesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-3-formylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

2-Cyclopropoxy-3-formylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and selectivity in various applications.

Eigenschaften

Molekularformel

C10H11NO4S

Molekulargewicht

241.27 g/mol

IUPAC-Name

2-cyclopropyloxy-3-formylbenzenesulfonamide

InChI

InChI=1S/C10H11NO4S/c11-16(13,14)9-3-1-2-7(6-12)10(9)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,11,13,14)

InChI-Schlüssel

KDMBELKTCXCNQM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.